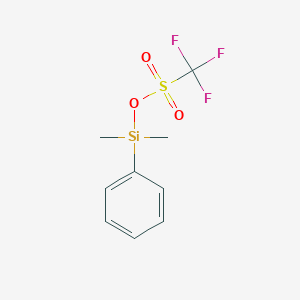![molecular formula C10H7IN4O B8464108 2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole](/img/structure/B8464108.png)
2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole is a complex heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with an iodo group at position 3 and a 5-methyl-[1,3,4]oxadiazol-2-yl group at position 7
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common approach includes:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Introduction of the iodo group: Iodination can be performed using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions.
Attachment of the 5-methyl-[1,3,4]oxadiazol-2-yl group: This step involves the formation of the oxadiazole ring, which can be synthesized through cyclization reactions of hydrazides with carboxylic acids or their derivatives
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization and rearrangement: The oxadiazole ring can participate in cyclization and rearrangement reactions to form new heterocyclic structures
Common Reagents and Conditions
Iodination: N-iodosuccinimide (NIS), iodine in the presence of oxidizing agents.
Oxadiazole formation: Hydrazides, carboxylic acids, or their derivatives under cyclization conditions.
Substitution: Various nucleophiles such as amines, thiols, and alkoxides
Major Products
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, oxidized or reduced derivatives, and new heterocyclic compounds formed through cyclization and rearrangement reactions .
科学研究应用
2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.
Material Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studying enzyme inhibition, receptor binding, and other biochemical processes.
作用机制
The mechanism of action of 2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, bind to receptors, and interfere with nucleic acid functions, leading to its biological effects .
相似化合物的比较
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Imidazo[1,2-a]pyridine derivatives: These compounds have the same core structure and are studied for their pharmacological properties.
Uniqueness
2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole is unique due to the combination of the iodo group and the 5-methyl-[1,3,4]oxadiazol-2-yl group, which imparts distinct chemical and biological properties compared to other similar compounds .
属性
分子式 |
C10H7IN4O |
|---|---|
分子量 |
326.09 g/mol |
IUPAC 名称 |
2-(3-iodoimidazo[1,2-a]pyridin-7-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H7IN4O/c1-6-13-14-10(16-6)7-2-3-15-8(11)5-12-9(15)4-7/h2-5H,1H3 |
InChI 键 |
COLPQJPODKXTIU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(O1)C2=CC3=NC=C(N3C=C2)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


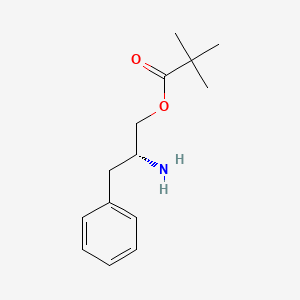
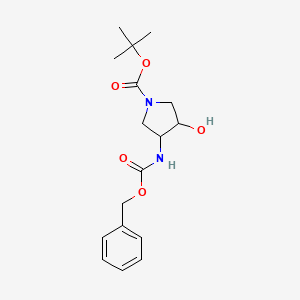
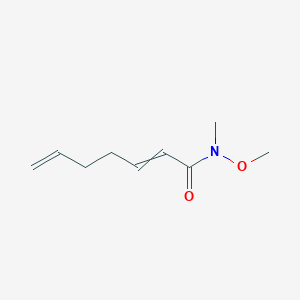
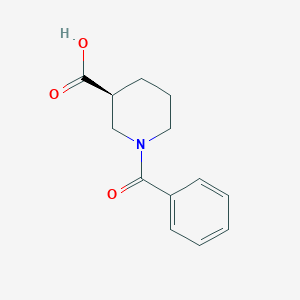
![N-[2-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethyl]benzamide](/img/structure/B8464069.png)
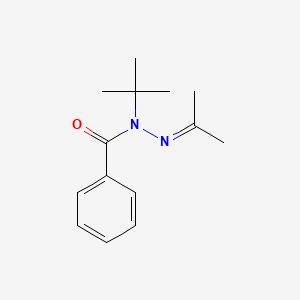
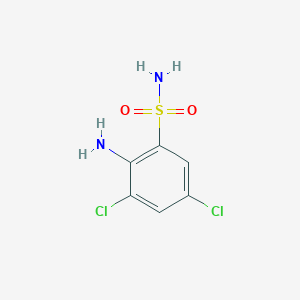
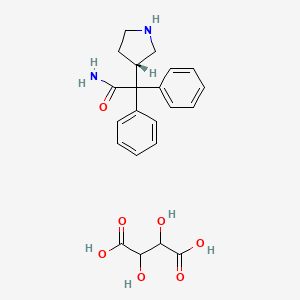
![2-[(4-Bromophenyl)methyl]oxirane](/img/structure/B8464102.png)
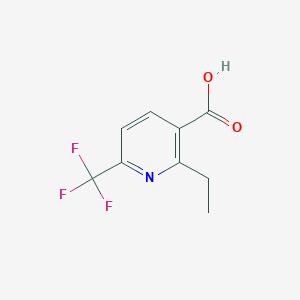
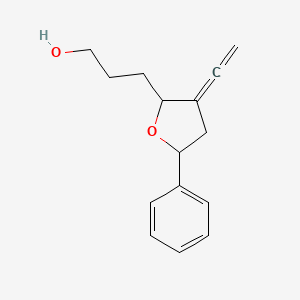

![4'-tert-Butyl-4-[4-(alpha-hydroxy-alpha-phenylbenzyl)piperidino] butyrophenone hydrochloride](/img/structure/B8464117.png)
